molecular formula C21H29N3.ClH<br>C21H30ClN3 B12382508 C.I. Basic Yellow 37, monohydrochloride CAS No. 6358-36-7

C.I. Basic Yellow 37, monohydrochloride

Cat. No.: B12382508
CAS No.: 6358-36-7
M. Wt: 359.9 g/mol
InChI Key: LQVYCDPEZPBOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Basic Yellow 37 involves the reaction of 4,4’-carbonimidoylbis(N,N-diethylaniline) with hydrochloric acid to form the monohydrochloride salt. The reaction is typically carried out in a solvent such as methanol, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, C.I. Basic Yellow 37 is produced by dissolving the dye in methanol and then applying it to non-porous surfaces through spraying or immersion. The dye is allowed to air dry, and the fluorescence is visualized using ultraviolet light. This method is highly efficient and widely used in forensic laboratories .

Chemical Reactions Analysis

Types of Reactions

C.I. Basic Yellow 37 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

C.I. Basic Yellow 37 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of C.I. Basic Yellow 37 involves its ability to bind to specific molecular targets and emit fluorescence under ultraviolet light. The dye interacts with polymerized cyanoacrylate in latent fingerprints, forming compounds that fluoresce brightly. This fluorescence is used to visualize and analyze the fingerprints .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C.I. Basic Yellow 37 is unique due to its high fluorescence intensity and specificity for cyanoacrylate-developed fingerprints. Its bright yellow fluorescence makes it particularly effective for forensic applications, distinguishing it from other dyes with different fluorescence colors .

Properties

CAS No.

6358-36-7

Molecular Formula

C21H29N3.ClH
C21H30ClN3

Molecular Weight

359.9 g/mol

IUPAC Name

4-[4-(diethylamino)benzenecarboximidoyl]-N,N-diethylaniline;hydrochloride

InChI

InChI=1S/C21H29N3.ClH/c1-5-23(6-2)19-13-9-17(10-14-19)21(22)18-11-15-20(16-12-18)24(7-3)8-4;/h9-16,22H,5-8H2,1-4H3;1H

InChI Key

LQVYCDPEZPBOMT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(CC)CC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.